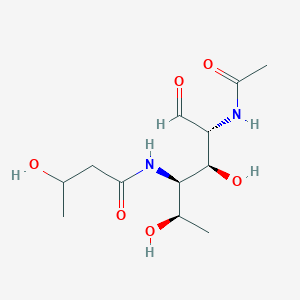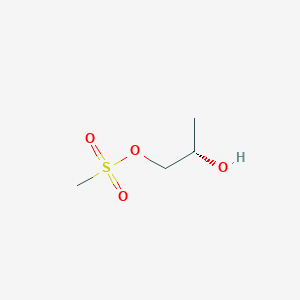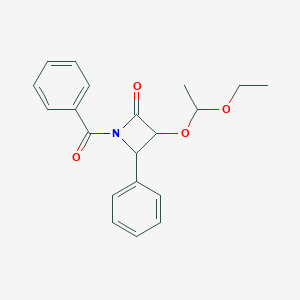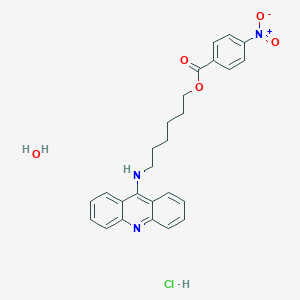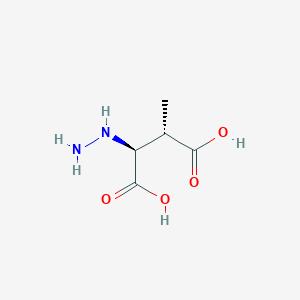
(2S,3S)-2-Hydrazino-3-methylsuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Hydrazino-3-methylsuccinic acid, also known as HMS, is a non-proteinogenic amino acid that has been studied extensively in recent years due to its unique properties and potential applications in various fields. HMS has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for research in areas such as drug development and biochemistry.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Hydrazino-3-methylsuccinic acid is not yet fully understood, although it is believed to be related to its ability to interact with various enzymes and receptors in the body. (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and the ability to modulate the immune system. Additionally, (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been shown to have potential applications in the treatment of certain cancers, such as breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has several advantages as a research tool, including its ability to be synthesized in high yields, its stability in various conditions, and its potential for use in drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (2S,3S)-2-Hydrazino-3-methylsuccinic acid, including further investigation into its potential applications in drug development and the treatment of neurological disorders. Additionally, research on the mechanism of action of (2S,3S)-2-Hydrazino-3-methylsuccinic acid is needed to fully understand its pharmacological effects. Finally, the development of new synthesis methods for (2S,3S)-2-Hydrazino-3-methylsuccinic acid may lead to improved yields and greater potential for use in research and experimentation.
Synthesemethoden
(2S,3S)-2-Hydrazino-3-methylsuccinic acid can be synthesized through various methods, including the reaction of hydrazine with 2-methyl-3-oxosuccinic acid, or through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid. These methods have been shown to be effective in producing high yields of (2S,3S)-2-Hydrazino-3-methylsuccinic acid, making it a viable option for research and experimentation.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has been studied extensively in scientific research, with a particular focus on its potential use in drug development. It has been found to exhibit a range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. Additionally, (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156996-44-0 |
|---|---|
Produktname |
(2S,3S)-2-Hydrazino-3-methylsuccinic acid |
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
InChI-Schlüssel |
DDWZIFBWWIEXGK-HRFVKAFMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)NN)C(=O)O |
SMILES |
CC(C(C(=O)O)NN)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NN)C(=O)O |
Synonyme |
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




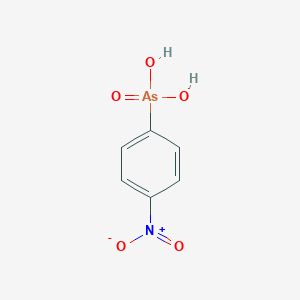

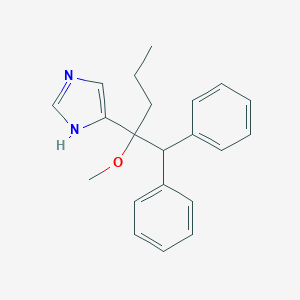
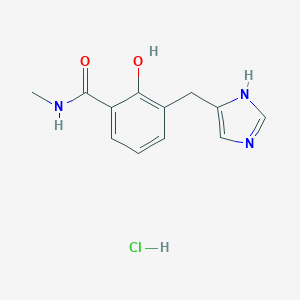

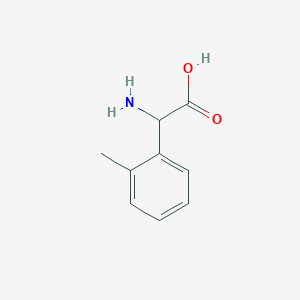
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
